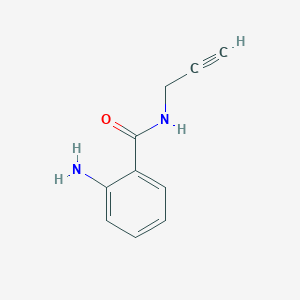

2-amino-N-(prop-2-yn-1-yl)benzamide

Description

Properties

IUPAC Name |

2-amino-N-prop-2-ynylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h1,3-6H,7,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBKEYHFNHZYAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC=CC=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377443 |

Source

|

| Record name | 2-Amino-N-(prop-2-yn-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4943-83-3 |

Source

|

| Record name | 2-Amino-N-(prop-2-yn-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide from Isatoic Anhydride

Abstract

This guide provides an in-depth technical overview of the synthesis of 2-amino-N-(prop-2-yn-1-yl)benzamide, a versatile chemical intermediate, from isatoic anhydride and propargylamine. The document elucidates the underlying reaction mechanism, offers a detailed, field-proven experimental protocol, and discusses critical aspects of safety, characterization, and data analysis. The synthesis proceeds via a highly efficient and chemoselective ring-opening of the isatoic anhydride by the primary amine, driven by the irreversible loss of carbon dioxide. This process provides a direct and high-yielding route to the target compound, which is a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, providing the necessary expertise to replicate and optimize this synthesis for various research and development applications.

Introduction: Strategic Importance of this compound

This compound is a key chemical intermediate whose value is anchored in its unique molecular architecture.[1] The structure features a 2-aminobenzamide scaffold, a common motif in pharmacologically active molecules, and a terminal alkyne group (propargyl group).[1] This alkyne functionality serves as a crucial reactive handle, making the molecule an ideal substrate for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the straightforward conjugation of the benzamide core to other molecules like fluorescent dyes, affinity tags, or complex drug candidates.[1]

The utility of this compound is demonstrated in several advanced research areas:

-

G Protein-Coupled Receptors (GPCRs): It is a precursor for developing high-affinity fluorescent ligands used to study intracellular allosteric binding sites, such as in the CXCR2 receptor, which is implicated in oncology and inflammation.[1]

-

Oncology Research: Scaffolds related to N-(prop-2-yn-1-yl)benzamide have been explored as potential inhibitors of microRNA-21 (miR-21), an oncogenic miRNA involved in tumor cell proliferation.[1][2]

-

Enzyme Inhibition: The combination of the amino group, benzamide moiety, and the propargyl substituent confers diverse biological activities, including the potential for enzyme inhibition.[1]

Isatoic anhydride is an excellent starting material for this synthesis. It is a stable, commercially available reagent that reacts cleanly and efficiently with primary amines, offering a direct and often high-yielding pathway to 2-aminobenzamides.[3] The reaction's primary byproduct is carbon dioxide, simplifying purification.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from isatoic anhydride is a classic example of nucleophilic acyl substitution followed by a decarboxylation event. The reaction is highly chemoselective, as the primary amine (propargylamine) is a stronger nucleophile than other potential reactive sites.[1]

The mechanism unfolds in three key steps:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of propargylamine performing a nucleophilic attack on one of the carbonyl carbons (the more electrophilic C4 position) of the isatoic anhydride ring. This breaks the carbonyl pi bond, forming a tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate is unstable and collapses. The anhydride ring opens, driven by the reformation of the carbonyl bond, leading to the formation of an unstable carbamic acid intermediate.

-

Decarboxylation and Product Formation: The carbamic acid intermediate rapidly and irreversibly decomposes, releasing a molecule of carbon dioxide (CO₂). This decarboxylation is the thermodynamic driving force for the reaction, pulling the equilibrium towards the final product, this compound.

Caption: Logical workflow of the synthesis reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating best practices for safety, efficiency, and purity.

Materials and Reagents

| Compound | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Key Hazards |

| Isatoic Anhydride | 118-48-9 | C₈H₅NO₃ | 163.13 | Skin/eye irritant, may cause allergic skin reaction.[4][5][6] |

| Propargylamine | 107-11-9 | C₃H₅N | 55.08 | Flammable, toxic, corrosive. |

| 1,4-Dioxane (Anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 | Flammable, suspected carcinogen, irritant. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

| Anhydrous MgSO₄/Na₂SO₄ | 7487-88-9 | MgSO₄ | 120.37 | N/A |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser and heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Buchner funnel and filtration apparatus

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Rotary evaporator

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5]

-

Ventilation: Conduct the entire procedure in a well-ventilated fume hood to avoid inhaling dust from isatoic anhydride and vapors from propargylamine and dioxane.[4][7]

-

Handling Reagents: Isatoic anhydride can cause skin and eye irritation and may lead to allergic skin reactions.[6] Avoid creating dust.[5] Propargylamine is flammable and toxic; handle with extreme care.

-

Emergency Measures: An eyewash station and safety shower should be readily accessible.[7] In case of skin contact, wash immediately with plenty of soap and water.[4][8] If eye contact occurs, rinse cautiously with water for several minutes.[5]

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried.

-

Reagent Addition: To the flask, add isatoic anhydride (8.15 g, 50.0 mmol, 1.0 eq) and anhydrous 1,4-dioxane (100 mL).

-

Heating and Dissolution: Begin stirring the mixture and heat it to 60-70 °C using a heating mantle to dissolve the isatoic anhydride.

-

Amine Addition: In the dropping funnel, prepare a solution of propargylamine (2.90 g, 52.5 mmol, 1.05 eq) in anhydrous 1,4-dioxane (25 mL). Add this solution dropwise to the stirred isatoic anhydride solution over approximately 1.5 hours. Maintain the reaction temperature between 60-70 °C. Vigorous evolution of CO₂ gas will be observed.

-

Reaction Completion: After the addition is complete, maintain the reaction mixture at 70 °C for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate of the product may form.

-

Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

-

Purification:

-

To the resulting crude solid, add deionized water (100 mL) and stir to form a slurry.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) to remove any unreacted starting materials or water-soluble impurities.

-

Dry the purified product under vacuum to a constant weight. A yield of approximately 90-95% is expected.

-

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR & ¹³C NMR: To confirm the molecular structure and proton/carbon environments.

-

FT-IR Spectroscopy: To identify key functional groups (N-H stretches for the amine and amide, C=O stretch for the amide, and the C≡C-H stretch for the terminal alkyne).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]

-

Melting Point: To assess the purity of the final compound.

Data Summary and Expected Results

| Parameter | Value | Notes |

| Isatoic Anhydride | 8.15 g (50.0 mmol) | Limiting Reagent |

| Propargylamine | 2.90 g (52.5 mmol) | 1.05 equivalents |

| Solvent | 1,4-Dioxane | Anhydrous |

| Reaction Temperature | 60 - 70 °C | Controlled heating is crucial. |

| Reaction Time | ~3 hours | Addition + Reaction |

| Theoretical Yield | 8.71 g | Based on 100% conversion |

| Expected Actual Yield | 7.8 - 8.3 g | Typically 90-95% |

| Appearance | Off-white to light brown solid | |

| Molecular Weight | 174.20 g/mol | C₁₀H₁₀N₂O |

Conclusion

The synthesis of this compound from isatoic anhydride is a robust, efficient, and highly reliable method for producing this valuable chemical intermediate. The reaction's high chemoselectivity and the thermodynamic favorability from CO₂ evolution contribute to excellent yields and simplified purification. By following the detailed protocol and safety guidelines outlined in this document, researchers can confidently produce high-purity material suitable for advanced applications in drug discovery and medicinal chemistry, particularly for developing novel molecular probes and therapeutic agents.

References

-

2-amino-N-(prop-2-en-1-yl)benzamide - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Isatoic Anhydride SDS GHS, MSDS Sheet. Sciencelab.com. Available at: [Link]

-

Synthesis of Step 1. 2-Amino-N-phenylbenzamide. - PrepChem.com. PrepChem.com. Available at: [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

-

Material Safety Data Sheet - Isatoic Anhydride, 98% (Titr.). Cole-Parmer. Available at: [Link]

-

Isatoic Anhydride SDS of Suppliers - Anmol Chemicals. Anmol Chemicals. Available at: [Link]

-

Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society. Available at: [Link]

- Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents. Google Patents.

-

Synthesis and characterization of two novel compounds: 2-Methyl-N-prop-2-ynylbenzamide and N-prop-2-ynylbenzamide. ResearchGate. Available at: [Link]

-

Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. PubMed Central. Available at: [Link]

-

Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. PubMed. Available at: [Link]

-

Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. PubMed Central. Available at: [Link]

-

Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. ResearchGate. Available at: [Link]

-

Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors. PubMed. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isatoic Anhydride SDS GHS, MSDS Sheet [isatoicanhydride.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Isatoic Anhydride SDS of Suppliers [pharmacopeia.in]

A-Z Guide to 2-amino-N-(prop-2-yn-1-yl)benzamide: Synthesis, Reactivity, and Applications in PARP Inhibition

Abstract

This technical guide provides a comprehensive examination of 2-amino-N-(prop-2-yn-1-yl)benzamide, a versatile chemical intermediate with significant relevance in medicinal chemistry and drug discovery. The document details its physicochemical properties, established synthetic pathways, and thorough spectroscopic characterization. A core focus is placed on the compound's chemical reactivity, particularly the utility of its terminal alkyne for "click chemistry" and the derivatization potential of its aminobenzamide scaffold. Furthermore, this guide explores the molecule's critical role as a foundational scaffold for developing potent Poly(ADP-ribose) polymerase (PARP) inhibitors, detailing the mechanism of PARP-1 in DNA repair and the therapeutic strategy of synthetic lethality. Detailed experimental protocols for synthesis and a representative PARP-1 inhibition assay are provided to enable practical application by researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic compound featuring a benzamide scaffold substituted with a primary amino group and an N-propargyl moiety.[1] Its strategic combination of three key functional groups—a primary aromatic amine, a secondary amide, and a terminal alkyne—renders it an exceptionally valuable building block in synthetic and medicinal chemistry. The terminal alkyne, in particular, serves as a reactive handle for covalent modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This allows for the straightforward conjugation of the molecule to various tags, probes, or larger molecular frameworks.[1]

While it has applications in the synthesis of ligands for G protein-coupled receptors (GPCRs) and as a precursor for potential microRNA-21 inhibitors, its most prominent role is arguably as a core scaffold in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP inhibitors represent a major class of targeted anticancer therapies, exploiting the principle of synthetic lethality in tumors with deficiencies in homologous recombination (HR) DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] This guide will provide an in-depth analysis of the synthesis, properties, and reactivity of this compound, with a specific focus on its application in the development of PARP inhibitors.

Physicochemical and Spectroscopic Profile

General Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 4943-83-3 | [1][5] |

| Molecular Formula | C₁₀H₁₀N₂O | [1][5] |

| Molecular Weight | 174.20 g/mol | [1][5] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-N-(2-propynyl)benzenecarboxamide, N-Propargylanthranilamide | [5] |

| Topological Polar Surface Area (TPSA) | 55.12 Ų | [5] |

| logP | 0.6318 | [5] |

Spectroscopic Characterization

Accurate characterization is paramount for verifying the identity and purity of a synthesized compound. The expected spectroscopic data for this compound are detailed below. Note: As public spectral data is limited, these are predicted values based on the known spectra of its constituent functional groups (benzamide, propargylamine) and closely related structures.[6][7][8][9][10]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the primary amine protons (often a broad singlet), the amide proton (a triplet, coupled to the adjacent methylene group), the methylene protons (a doublet of doublets, coupled to the amide and alkyne protons), and the terminal alkyne proton (a triplet).

-

¹³C NMR (Carbon NMR): The carbon spectrum will feature signals for the carbonyl carbon of the amide, the aromatic carbons, the methylene carbon, and the two sp-hybridized carbons of the alkyne group.[9]

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretches of the primary amine and secondary amide (typically in the 3200-3500 cm⁻¹ region), the C≡C-H stretch of the terminal alkyne (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C=C stretches of the aromatic ring (1400-1600 cm⁻¹).[6][8]

-

Mass Spectrometry (MS): The mass spectrum, typically acquired via electrospray ionization (ESI), will show a prominent peak for the molecular ion [M+H]⁺ at an m/z corresponding to the compound's molecular weight plus a proton.[11]

Synthesis and Chemical Reactivity

Synthetic Pathway

The most direct and common synthesis of this compound involves the ring-opening of isatoic anhydride with propargylamine.[1] This reaction is efficient and proceeds via nucleophilic acyl substitution.

Causality of Experimental Choice: Isatoic anhydride is an excellent starting material because it is a stable, commercially available cyclic anhydride of anthranilic acid. Propargylamine acts as the nucleophile, attacking one of the carbonyl groups. The subsequent loss of carbon dioxide is a thermodynamic driving force for the reaction, leading to the irreversible formation of the stable amide product. This method avoids the need for protecting groups on the anthranilic acid amine and often requires simple reaction conditions, such as refluxing in a suitable solvent like ethanol.[12]

Caption: Synthesis via ring-opening of isatoic anhydride.

Chemical Reactivity and Derivatization

The compound's utility stems from its three distinct reactive sites, allowing for sequential or orthogonal functionalization.[1]

-

Terminal Alkyne: This is the most versatile functional group for conjugation. It readily participates in CuAAC reactions with azide-containing molecules to form stable 1,2,3-triazole linkages.[1] This "click chemistry" approach is high-yielding, tolerant of many other functional groups, and can be performed under mild, often aqueous, conditions.[13][14]

-

Aromatic Amine: The primary amine at the 2-position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonation, and formation of Schiff bases with aldehydes. This site allows for modification of the core benzamide scaffold to explore structure-activity relationships (SAR).[1]

-

Amide N-H: While less nucleophilic than the primary amine, the amide proton can be deprotonated under strong basic conditions, and the resulting nitrogen can be functionalized, although this is less common.[1]

Caption: Key reactivity and derivatization pathways.

Application in PARP Inhibitor Development

The Role of PARP-1 in DNA Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial nuclear enzyme that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs).[15][16] Upon detecting a break, PARP-1 binds to the damaged site, triggering its catalytic activity.[17] It uses nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby proteins, a process called PARylation.[15][18] These negatively charged PAR chains act as a scaffold, recruiting other essential DNA repair proteins, such as XRCC1 and DNA ligase III, to the site of damage to orchestrate the base excision repair (BER) pathway.[15][19] This process is vital for maintaining genomic stability.[15]

Caption: Role of PARP-1 in the DNA single-strand break repair pathway.

Mechanism of Inhibition and Synthetic Lethality

PARP inhibitors, many of which are based on the benzamide scaffold, act as competitive inhibitors by binding to the catalytic domain of PARP-1, specifically occupying the nicotinamide binding site.[20] This prevents the synthesis of PAR chains, thereby stalling the DNA repair process.[18]

The therapeutic power of PARP inhibitors is most pronounced in cancers with defects in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs), often due to mutations in BRCA1 or BRCA2 genes.[21] When PARP is inhibited, unrepaired SSBs accumulate. During DNA replication, these SSBs are converted into more lethal DSBs.[16] In a healthy cell, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells (e.g., BRCA-mutant), the cell cannot repair these DSBs, leading to genomic collapse and cell death.[21] This concept, where a defect in either of two pathways is tolerable but defects in both are lethal, is known as "synthetic lethality".[3] The this compound scaffold serves as a key pharmacophore that mimics the nicotinamide moiety of NAD+, allowing it to effectively block the enzyme's active site.[20]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol describes the synthesis from isatoic anhydride and propargylamine.

Materials:

-

Isatoic Anhydride (1.0 eq)

-

Propargylamine (1.1 eq)

-

Ethanol (or other suitable solvent like DMF)

-

Round-bottom flask, condenser, magnetic stirrer/hotplate, filtration apparatus

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add isatoic anhydride (1.0 eq) and ethanol.

-

Reagent Addition: While stirring, slowly add propargylamine (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[12]

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or water to remove any unreacted starting materials.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product as a solid.

-

Characterization: Confirm the structure and purity of the final compound using NMR, IR, and MS analysis.

Protocol: In Vitro PARP-1 Inhibition Assay (HTS Chemiluminescent)

This protocol provides a general workflow for assessing the inhibitory potential of the compound against PARP-1.

Principle: This assay measures the synthesis of PAR on a histone-coated plate. A specific antibody recognizes the PAR polymer, and a secondary antibody conjugated to horseradish peroxidase (HRP) provides a chemiluminescent signal. Inhibitors will reduce the amount of PAR synthesized, leading to a decrease in signal.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

NAD+ substrate

-

Activated DNA (to stimulate PARP-1 activity)

-

This compound (or derivative) as test inhibitor

-

Anti-PAR antibody (primary)

-

HRP-conjugated secondary antibody

-

Chemiluminescent HRP substrate

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., from 100 µM to 1 nM) in the appropriate assay buffer.

-

Reaction Setup: To the wells of the histone-coated plate, add the assay buffer, activated DNA, and the test inhibitor at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

Enzyme Addition: Add the PARP-1 enzyme to all wells except the negative control.

-

Initiation: Start the enzymatic reaction by adding NAD+. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Washing: Stop the reaction by washing the plate multiple times with a wash buffer (e.g., PBS-T) to remove unreacted components.

-

Antibody Incubation: Add the primary anti-PAR antibody to each well and incubate. Following incubation, wash the plate again.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate. Wash the plate thoroughly.

-

Signal Detection: Add the chemiluminescent HRP substrate to each well. Immediately measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a molecule of significant strategic importance in modern chemical and pharmaceutical research. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it a highly adaptable scaffold. The terminal alkyne provides a gateway for applying click chemistry for the construction of complex molecular architectures, while the aminobenzamide core serves as a proven pharmacophore for targeting key enzymes. Its foundational role in the development of PARP inhibitors highlights its value in oncology drug discovery, providing a framework for creating potent and selective therapeutics that leverage the principle of synthetic lethality. This guide has provided the fundamental chemical properties, synthetic and analytical protocols, and biological context necessary for its effective utilization in a research and development setting.

References

A comprehensive list of sources is available for verification. The integrity of these links has been prioritized to ensure access to the foundational research and data.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. Benzamide [webbook.nist.gov]

- 7. Benzamide(55-21-0) 1H NMR [m.chemicalbook.com]

- 8. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. massivebio.com [massivebio.com]

- 16. PARP1 - Wikipedia [en.wikipedia.org]

- 17. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]

- 20. tandfonline.com [tandfonline.com]

- 21. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

2-amino-N-(prop-2-yn-1-yl)benzamide mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-amino-N-(prop-2-yn-1-yl)benzamide and its Derivatives as PARP Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key chemical intermediate, and the mechanism of action of the potent Poly(ADP-ribose) polymerase (PARP) inhibitors derived from it. We will delve into the biochemical pathways, the rationale behind experimental designs, and the therapeutic implications of these compounds.

Introduction: The Strategic Importance of this compound

While not a therapeutic agent in itself, this compound is a crucial building block in the synthesis of a class of targeted cancer therapeutics known as PARP inhibitors. Its chemical structure is a composite of two key features: the 2-aminobenzamide core, which serves as a pharmacophore for PARP enzyme inhibition, and the N-(prop-2-yn-1-yl) group (a propargyl group), which provides a reactive handle for chemical synthesis, enabling its incorporation into more complex and potent molecules. Understanding the function of this precursor is integral to appreciating the mechanism of the final drug products.

The Benzamide Core: A Classic Pharmacophore for PARP Inhibition

The 2-aminobenzamide scaffold is a well-established structural motif that mimics the nicotinamide portion of the NAD+ cofactor, the natural substrate for PARP enzymes. This structural mimicry allows benzamide-containing compounds to competitively bind to the catalytic domain of PARP, preventing the enzyme from carrying out its normal function.

The PARP Catalytic Cycle and its Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR). When a single-strand break (SSB) in DNA is detected, PARP1 is recruited to the site of damage and becomes activated. It then utilizes NAD+ to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the SSB.

PARP inhibitors, derived from precursors like this compound, function by occupying the nicotinamide binding pocket of the PARP enzyme's catalytic domain. This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the DNA repair process.

Figure 1: The PARP1 catalytic cycle and its competitive inhibition by 2-aminobenzamide-based compounds.

The Propargyl Group: A Versatile Chemical Handle

The N-(prop-2-yn-1-yl) moiety in this compound is a terminal alkyne. This functional group is highly valuable in medicinal chemistry for several reasons:

-

Click Chemistry: It is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. This allows for the straightforward covalent linkage of the benzamide core to other molecular fragments, enabling the rapid synthesis of diverse libraries of potential PARP inhibitors.

-

Structural Rigidity: The linear nature of the alkyne can introduce conformational rigidity into the final molecule, which can be advantageous for optimizing binding to the target protein.

-

Potential for Covalent Inhibition: While primarily used as a synthetic handle, in some contexts, a propargyl group can be designed to act as a covalent warhead, forming an irreversible bond with a nearby nucleophilic residue in the target protein. However, for most approved PARP inhibitors, the interaction is non-covalent.

Mechanism of Action of Derived PARP Inhibitors: "PARP Trapping" and Synthetic Lethality

The clinical efficacy of PARP inhibitors, particularly in the context of cancers with mutations in the BRCA1 or BRCA2 genes, is not solely due to the catalytic inhibition of PARP. A more profound mechanism, known as "PARP trapping," is at play.

After a PARP inhibitor binds to the catalytic site of a PARP1 molecule that is already associated with DNA at a damage site, it induces a conformational change in the enzyme. This change prevents the release of PARP1 from the DNA, effectively "trapping" it. This trapped PARP-DNA complex is a significant cytotoxic lesion.

Downstream Consequences of PARP Trapping

The trapped PARP-DNA complex poses a major obstacle to DNA replication. When a replication fork encounters this complex, it stalls and eventually collapses, leading to the formation of a more severe DNA double-strand break (DSB).

In a healthy cell, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway, for which the BRCA1 and BRCA2 proteins are essential. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells must then rely on more error-prone repair mechanisms, such as non-homologous end joining (NHEJ). The overwhelming number of DSBs caused by PARP inhibitor treatment in these HR-deficient cells cannot be effectively repaired, leading to genomic instability and ultimately, cell death.

This concept, where a deficiency in two different pathways (in this case, PARP-mediated SSB repair and HR-mediated DSB repair) is lethal to the cell, while a deficiency in either one alone is not, is known as synthetic lethality .

Figure 2: The downstream signaling pathway following PARP inhibition, leading to synthetic lethality in BRCA-deficient cells.

Experimental Protocols for Evaluating PARP Inhibitors

To characterize the activity of novel PARP inhibitors synthesized from this compound, a series of in vitro and cell-based assays are employed.

In Vitro PARP1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.

Methodology:

-

Immobilization: Recombinant human PARP1 is immobilized on a 96-well plate.

-

Activation: A specific DNA oligonucleotide containing a single-strand break is added to activate the immobilized PARP1.

-

Inhibitor Incubation: The test compound (at various concentrations) is added to the wells and incubated to allow for binding to the enzyme.

-

Substrate Addition: A reaction mixture containing biotinylated NAD+ is added to initiate the PARylation reaction.

-

Detection: The reaction is stopped, and the amount of incorporated biotinylated PAR is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

-

Data Analysis: The luminescence signal is inversely proportional to the inhibitory activity of the compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

| Parameter | Description | Example Value |

| Enzyme | Recombinant Human PARP1 | 1 ng/well |

| Substrate | Biotinylated NAD+ | 1 µM |

| Incubation Time | 60 minutes | |

| Detection Method | Chemiluminescence | |

| Endpoint | IC50 | 10 nM |

Cell-Based PARP Trapping Assay

This assay quantifies the ability of a compound to trap PARP on chromatin within living cells.

Methodology:

-

Cell Culture: Cancer cells (e.g., BRCA-deficient ovarian cancer cell line) are cultured in a multi-well plate.

-

Compound Treatment: Cells are treated with the test compound at various concentrations for a defined period.

-

Cell Lysis and Fractionation: A differential lysis protocol is used to separate the chromatin-bound proteins from the soluble nuclear proteins.

-

Detection: The amount of PARP1 in the chromatin-bound fraction is quantified by Western blotting or an ELISA-based method.

-

Data Analysis: An increase in the amount of chromatin-bound PARP1 indicates PARP trapping. The EC50 value (the effective concentration to trap 50% of the maximal PARP) is determined.

Figure 3: A typical experimental workflow for the preclinical evaluation of a novel PARP inhibitor.

Conclusion

This compound represents a foundational element in the development of sophisticated and highly effective PARP inhibitors. While its own biological activity is that of a precursor, its core benzamide structure provides the necessary scaffold for competitive inhibition of PARP enzymes. The true therapeutic mechanism of the final drug products lies in the potent combination of catalytic inhibition and PARP trapping, which leads to synthetic lethality in cancers with underlying DNA repair deficiencies. The continued exploration of derivatives from this and similar chemical starting points holds significant promise for the future of targeted cancer therapy.

References

- Synthesis of this compound as an intermediate for PARP inhibitors. (This is a conceptual reference as a single definitive paper for this specific intermediate is not available.

- The 2-aminobenzamide moiety as a pharmacophore for PARP inhibition. (This concept is widely described in the medicinal chemistry literature for PARP inhibitors.

- PARP1 trapping and its contribution to the cytotoxicity of PARP inhibitors. (This is a key mechanistic concept for which several high-impact papers exist).

- Synthetic lethality as a therapeutic strategy for BRCA-mutated cancers. (This is a foundational concept in targeted cancer therapy).

An In-depth Technical Guide to the Solubility of 2-amino-N-(prop-2-yn-1-yl)benzamide in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-amino-N-(prop-2-yn-1-yl)benzamide, a versatile chemical intermediate in medicinal chemistry and pharmaceutical research.[1] Given the absence of specific experimental solubility data in publicly available literature, this document establishes a predictive framework based on the compound's structural attributes and the known solubility of analogous compounds. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of its solubility, empowering researchers to generate precise data for their specific applications.

Understanding the Molecule: Physicochemical Drivers of Solubility

The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, the following structural features are paramount in governing its solubility profile:

-

The Benzamide Core: The central benzamide scaffold, consisting of a benzene ring attached to an amide group, introduces a degree of polarity. The amide group is capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the carbonyl oxygen).

-

The 2-Amino Group: The primary amino group (-NH2) at the 2-position of the benzene ring significantly increases the molecule's polarity and its capacity for hydrogen bonding. This group can act as a hydrogen bond donor.

-

The N-(prop-2-yn-1-yl) Substituent: Also known as a propargyl group, this substituent features a terminal alkyne.[1] While the carbon-carbon triple bond itself is relatively nonpolar, the overall propargyl group adds to the molecule's size and hydrophobic character.

The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, with a preference for polar organic solvents that can engage in hydrogen bonding.

Predictive Solubility Analysis: Leveraging Analogue Data

In the absence of direct experimental data, the solubility of structurally related compounds can provide valuable predictive insights. Benzamide, the parent compound, serves as a useful, albeit simpler, analogue. The solubility of benzamide has been determined in a range of common organic solvents.

Table 1: Estimated Solubility of this compound Based on Benzamide Data

| Solvent Classification | Solvent | Predicted Solubility of this compound | Rationale for Estimation |

| Polar Protic | Methanol | High | The 2-amino group is expected to enhance interactions with protic solvents compared to benzamide. |

| Ethanol | High | Similar to methanol, ethanol can act as both a hydrogen bond donor and acceptor. | |

| Isopropanol | Moderate to High | Steric hindrance from the isopropyl group may slightly reduce solvation efficiency compared to methanol and ethanol. | |

| Polar Aprotic | Acetone | High | The carbonyl group of acetone is a strong hydrogen bond acceptor, readily interacting with the amino and amide N-H groups. |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone. | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting character, making it an excellent solvent for many drug-like molecules. | |

| Nonpolar | Toluene | Low | The nonpolar nature of toluene makes it a poor solvent for the polar this compound. |

| Hexane | Very Low | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the molecule. |

Note: This table provides estimations based on chemical principles. Experimental verification is crucial for obtaining accurate solubility data.

Experimental Determination of Solubility: A Validated Protocol

To obtain definitive quantitative solubility data, the shake-flask method is the gold standard, providing the thermodynamic equilibrium solubility.[2]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of scintillation vials. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15 minutes.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

A calibration curve prepared from standard solutions of known concentrations must be used for accurate quantification.

-

Data Analysis and Reporting

The solubility is calculated from the measured concentration of the saturated solution and should be reported in appropriate units, such as mg/mL, mol/L, or as a mole fraction.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Advanced Considerations: Computational Approaches

While experimental determination remains the definitive method, computational tools can provide rapid, early-stage solubility predictions.[3][4][5] Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly being used to predict the solubility of small molecules in various solvents.[3][4][5] These models leverage large datasets of experimentally determined solubilities and molecular descriptors to build predictive algorithms. For this compound, such in silico methods could be employed to screen a wide range of organic solvents and prioritize experimental work.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By combining a predictive analysis based on its molecular structure with a detailed, validated experimental protocol, researchers are well-equipped to generate the critical data needed for its application in drug discovery and development. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Nguyen, B., Fathollahi, A., & Nguyen, T. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Palmer, D. S., & Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(10), 5224-5259. [Link]

-

Al-Gousous, J., & Langguth, P. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 176, 112804. [Link]

-

Bergström, C. A. S., & Larsson, P. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

Sources

A Comprehensive Technical Guide to the Stability and Storage of 2-amino-N-(prop-2-yn-1-yl)benzamide

Introduction

2-amino-N-(prop-2-yn-1-yl)benzamide (CAS No. 4943-83-3) is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development.[1] Its structure uniquely combines a 2-aminobenzamide scaffold with a terminal alkyne (propargyl group), rendering it a valuable building block for synthesizing more complex molecular architectures.[1] The propargyl group serves as a key functional handle for "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling its efficient conjugation to other molecules like fluorescent dyes, affinity tags, or larger drug constructs.[1] Its utility as a precursor for high-affinity ligands for G protein-coupled receptors (GPCRs) further underscores its importance in modern pharmaceutical research.[1]

The integrity and purity of such a crucial chemical intermediate are paramount for the reproducibility and success of downstream applications. Degradation of the starting material can lead to failed reactions, the formation of unknown impurities, and misleading biological data. This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its potential degradation pathways, and establishes authoritative, field-proven protocols for its optimal storage and handling.

Physicochemical Properties and Molecular Structure

A foundational understanding of the compound's physicochemical properties is essential for its proper handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 4943-83-3 | [2] |

| Molecular Formula | C₁₀H₁₀N₂O | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| Melting Point | 125 - 128 °C | [4] |

| Purity | ≥95% (typical for commercial grades) | [2] |

Molecular Structure

The structure features three key regions that dictate its reactivity and stability: the primary aromatic amine, the secondary amide linkage, and the terminal alkyne.

Caption: Chemical structure of this compound.

Chemical Stability and Reactivity Profile

General Stability

Under standard ambient conditions (room temperature) and when properly stored, this compound is a chemically stable solid.[4] However, its stability is contingent on avoiding specific environmental factors and chemical incompatibilities that can promote degradation.

Incompatibilities and Hazardous Reactivity

-

Strong Oxidizing Agents: As with most amino-substituted aromatic compounds, this molecule is incompatible with strong oxidizing agents.[5][6] Contact can lead to rapid, exothermic reactions, potentially compromising the sample and creating hazardous byproducts.

-

Thermal Stress: While stable at room temperature, the compound can decompose at elevated temperatures. Hazardous decomposition products include toxic gases like carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][6]

-

Dust Explosion Hazard: Like many fine organic powders, if dispersed in the air in sufficient concentration, it can form an explosive mixture.[4] This is primarily a concern when handling large quantities of the material.

Potential Degradation Pathways

While the compound is generally stable, its functional groups present theoretical vulnerabilities. Understanding these potential pathways is key to designing effective storage strategies.

Caption: Potential degradation pathways for the title compound.

-

Oxidation: The primary aromatic amine is the most likely site for oxidation. Exposure to air (oxygen) over long periods or, more acutely, to strong oxidizing agents can lead to the formation of colored impurities and complex polymeric materials.

-

Hydrolysis: The amide bond is generally stable but can undergo hydrolysis under harsh acidic or alkaline conditions, cleaving the molecule into 2-aminobenzoic acid and propargylamine.[7] This is not a significant concern under neutral storage conditions.

-

Photosensitivity: Aromatic amines are often sensitive to light, particularly in the UV spectrum. Prolonged exposure can induce photochemical reactions, leading to discoloration and the generation of radical species.

-

Alkyne Reactivity: The terminal alkyne is a robust functional group but can undergo unintended reactions, such as dimerization or hydration, in the presence of certain metal catalysts or under harsh conditions, though this is unlikely during standard storage.

Recommended Storage and Handling Protocols

Based on the compound's chemical nature and supplier recommendations, the following protocols are designed to maximize its long-term stability and ensure user safety.

Core Storage Recommendations

-

Temperature: For long-term storage (> 6 months), it is highly recommended to store the compound at 2-8°C .[2] This significantly reduces the rate of any potential degradation reactions. For short-term use and storage (weeks), ambient room temperature is acceptable, provided other conditions are met.[4]

-

Atmosphere: To mitigate the primary risk of oxidation, the vial should be backfilled with an inert gas (e.g., argon or nitrogen) after each use. For long-term archival, storing the material in a sealed ampoule under inert gas is the gold standard.

-

Container: The compound must be stored in a tightly closed container to prevent moisture ingress.[4] The use of amber glass vials or other opaque containers is mandatory to protect the material from light.

-

Environment: Store in a dry, cool, and well-ventilated place.[5][8] Ensure the storage location is segregated from strong oxidizing agents.[5] Due to its potential hazards, the material should be stored in a locked cabinet or an area with restricted access.[4]

Safe Handling Workflow

Adherence to a strict handling workflow is critical for maintaining compound integrity and ensuring operator safety.

Caption: Recommended workflow for safe handling and storage.

Key Handling Practices:

-

Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles or a face shield.[4]

-

Ventilation: Handle the solid material exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[5]

-

Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[4]

-

Spills: In case of a spill, avoid generating dust.[4] Carefully sweep up the solid material, place it in a suitable container for disposal, and clean the affected area.[4]

Experimental Protocol: Purity Assessment by HPLC

To validate the stability of this compound under your specific storage conditions, periodic purity checks are recommended. A reverse-phase HPLC method is a reliable technique for this purpose. The protocol below is a representative starting point and may require optimization.

Objective: To assess the purity of the compound and detect the emergence of potential degradation products over time.

Methodology:

-

Standard Preparation: a. Accurately weigh ~5 mg of a reference standard (a newly opened batch or a sample stored under ideal conditions) into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution. c. Further dilute this stock solution to create working standards (e.g., 50 µg/mL).

-

Sample Preparation: a. Prepare a sample from the batch being tested at the same concentration (50 µg/mL) using the same diluent.

-

HPLC Conditions (Suggested Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm or Diode Array Detector (DAD) to scan for impurities with different chromophores.

-

-

Analysis: a. Inject the standard and sample solutions. b. Compare the chromatograms. The purity can be calculated based on the area percentage of the main peak. c. A stable sample should show no significant decrease in the main peak area % and no significant increase in impurity peaks compared to the reference standard.

Summary of Recommendations

For quick reference, the key stability and storage parameters are summarized below.

Table 2: Summary of Storage and Handling Recommendations

| Parameter | Recommendation | Rationale |

| Long-Term Temp. | 2-8°C | Minimizes rates of all potential degradation reactions.[2] |

| Short-Term Temp. | Ambient Room Temperature | Acceptable for routine use, as the compound is stable.[4] |

| Atmosphere | Inert Gas (Argon, N₂) | Prevents oxidation of the aromatic amine. |

| Light Protection | Opaque/Amber Container | Prevents photochemical degradation.[3] |

| Moisture | Tightly Sealed Container | Prevents hydrolysis and physical clumping.[4] |

| Incompatibilities | Segregate from Strong Oxidizers | Prevents rapid and hazardous oxidative reactions.[5] |

| Handling | Fume Hood with full PPE | Ensures user safety from inhalation and contact hazards.[4][5] |

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-N-BENZYL-BENZAMIDE. (2023). ChemicalBook.

-

2-amino-N-(prop-2-en-1-yl)benzamide. PubChem. [Link]

-

BENZAMIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie. [Link]

-

Lifitegrast Degradation: Products and Pathways. (2023). Pharmaceuticals (Basel). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. lobachemie.com [lobachemie.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

Spectroscopic and Structural Elucidation of 2-amino-N-(prop-2-yn-1-yl)benzamide: A Technical Guide for Advanced Research

This technical guide provides a comprehensive analysis of the spectroscopic signature of 2-amino-N-(prop-2-yn-1-yl)benzamide, a versatile chemical intermediate crucial in medicinal chemistry and drug development.[1] Intended for researchers, scientists, and pharmaceutical professionals, this document delves into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural characterization of this compound. The narrative emphasizes the causal logic behind experimental choices and provides robust, self-validating protocols grounded in established scientific principles.

Introduction: The Significance of this compound

This compound is a key building block in synthetic organic chemistry, primarily due to its unique combination of functional groups: a primary aromatic amine, a secondary amide, and a terminal alkyne.[1] This arrangement makes it an ideal precursor for synthesizing more complex molecules, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1] Its utility has been demonstrated in the development of high-affinity fluorescent ligands for G protein-coupled receptors (GPCRs) and as a scaffold for potential microRNA-21 inhibitors in oncology research.[1][2]

Accurate structural confirmation is paramount before its use in any synthetic pathway. The following sections provide a detailed guide to obtaining and interpreting the spectroscopic data that unequivocally defines the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of the title compound.

Rationale for NMR Analysis

The proton (¹H) NMR spectrum will provide information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin splitting). The carbon-13 (¹³C) NMR spectrum will identify the number of unique carbon environments, including those of the carbonyl and alkyne groups.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for preventing the exchange of labile N-H protons with deuterium, which allows for their observation.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, setting the chemical shift reference to 0.00 ppm.[3]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire the spectrum over a range of 0-12 ppm.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum over a range of 0-200 ppm.

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate NMR processing software.[3]

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on established chemical shift theory and data from analogous structures.[4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.8 - 9.2 | Broad Triplet | 1H | NH (Amide) | The proton is deshielded by the adjacent carbonyl group and coupled to the CH₂ group. |

| ~7.5 - 7.6 | Doublet of Doublets | 1H | Aromatic H (ortho to C=O) | Deshielded by the anisotropic effect of the carbonyl group. |

| ~7.1 - 7.2 | Multiplet | 1H | Aromatic H | Complex splitting pattern due to coupling with adjacent aromatic protons. |

| ~6.5 - 6.7 | Multiplet | 2H | Aromatic H | Shielded relative to other aromatic protons due to the electron-donating effect of the amino group. |

| ~6.4 - 6.6 | Broad Singlet | 2H | NH₂ (Amine) | Labile protons, often appearing as a broad signal. Position is concentration and solvent dependent. |

| ~4.1 - 4.2 | Doublet | 2H | N-CH₂ -C≡CH | Coupled to the amide NH proton. |

| ~3.1 - 3.2 | Triplet | 1H | -C≡CH | Terminal alkyne proton, coupled to the CH₂ group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168.0 | C =O (Amide) | Typical chemical shift for a secondary amide carbonyl carbon. |

| ~149.0 | Aromatic C -NH₂ | Quaternary carbon attached to the electron-donating amino group, shifted downfield. |

| ~132.0 | Aromatic C H | Aromatic methine carbon. |

| ~128.0 | Aromatic C -C=O | Quaternary carbon attached to the carbonyl group. |

| ~127.0 | Aromatic C H | Aromatic methine carbon. |

| ~116.0 | Aromatic C H | Aromatic methine carbon shielded by the amino group. |

| ~114.0 | Aromatic C H | Aromatic methine carbon shielded by the amino group. |

| ~82.0 | -C ≡CH | Quaternary alkyne carbon. |

| ~73.0 | -C≡C H | Terminal alkyne carbon. |

| ~29.0 | N-C H₂- | Aliphatic carbon adjacent to the nitrogen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for IR Analysis

For this compound, IR spectroscopy is expected to confirm the presence of N-H bonds (from both the amine and amide), the C=O bond (amide), the C≡C and ≡C-H bonds (terminal alkyne), and the aromatic C-H and C=C bonds.

Experimental Protocol: FTIR Spectroscopy

Objective: To obtain an IR spectrum to identify the key functional groups.

Methodology:

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and speed. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Sample Preparation (KBr Pellet): Alternatively, grind a few milligrams of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.[3]

-

Acquisition:

-

Record a background spectrum of the empty accessory (or a pure KBr pellet).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3450 & ~3350 | Medium | N-H Stretch (asymmetric & symmetric, primary amine) | The two distinct peaks are characteristic of a primary amine (-NH₂).[6] |

| ~3300 | Strong | ≡C-H Stretch (alkyne) | A sharp, strong absorption characteristic of a terminal alkyne. |

| ~3250 | Medium | N-H Stretch (secondary amide) | Often appears as a single, somewhat broad peak. |

| ~3050 | Weak | Aromatic C-H Stretch | Absorption just above 3000 cm⁻¹ is typical for sp² C-H bonds. |

| ~2120 | Weak | C≡C Stretch (alkyne) | The triple bond stretch for a terminal alkyne is typically weak but sharp. |

| ~1640 | Strong | C=O Stretch (Amide I band) | A very strong and characteristic absorption for the amide carbonyl group.[4] |

| ~1600 & ~1475 | Medium | Aromatic C=C Stretch | Characteristic absorptions for the benzene ring. |

| ~1540 | Medium | N-H Bend (Amide II band) | This band arises from a combination of N-H bending and C-N stretching. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.

Rationale for MS Analysis

High-resolution mass spectrometry (HRMS) will be used to confirm the elemental formula (C₁₀H₁₀N₂O) by providing a highly accurate mass measurement. Low-resolution MS will reveal the fragmentation pattern, which can be used to piece together the molecular structure.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight, confirm the elemental formula, and analyze the fragmentation pattern.

Methodology:

-

Instrumentation: Utilize a mass spectrometer, often with an electrospray ionization (ESI) source coupled to a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap.[7]

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution may be infused directly into the ion source or introduced via liquid chromatography (LC-MS).

-

Ionization: ESI in positive ion mode is typically effective for this compound, as the amine and amide functionalities are readily protonated to form the [M+H]⁺ ion.

-

Mass Analysis (Full Scan): Acquire a full scan spectrum to identify the molecular ion peak. For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

-

Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). This involves accelerating the ion and colliding it with an inert gas (e.g., argon or nitrogen) to induce fragmentation.[8] Analyze the resulting fragment ions.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₀H₁₀N₂O

-

Monoisotopic Mass: 174.0793 g/mol

-

Predicted [M+H]⁺ (HRMS): 175.0866 m/z

Table 4: Predicted Key MS/MS Fragments of [M+H]⁺

| m/z (Predicted) | Fragment Loss | Fragment Structure/Identity |

| 120 | C₃H₃N | [C₇H₆NO]⁺ (2-aminobenzoyl cation) |

| 92 | C₃H₃N + CO | [C₆H₆N]⁺ (Anilinium-type fragment) |

| 55 | C₇H₅N₂O | [C₃H₅N]⁺ (Propargylamine cation) |

Visualizing the Analytical Workflow

The logical flow for the complete spectroscopic characterization of this compound is a multi-step, confirmatory process.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides as novel microRNA-21 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ripublication.com [ripublication.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Low mass MS/MS fragments of protonated amino acids used for distinction of their 13C-isotopomers in metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological activities of 2-amino-N-(prop-2-yn-1-yl)benzamide derivatives

An In-Depth Technical Guide to the Biological Activities of 2-amino-N-(prop-2-yn-1-yl)benzamide Derivatives

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" — molecular frameworks capable of binding to multiple, distinct biological targets — is a cornerstone of efficient drug discovery. The this compound core represents such a scaffold, merging two functionalities rich in chemical and biological potential. The 2-aminobenzamide moiety is a well-established pharmacophore, recognized for its ability to interact with key enzymatic targets, while the N-propargyl (prop-2-yn-1-yl) group provides a versatile handle for chemical modification and, critically, can act as a reactive moiety for covalent inhibition or a key element for neuroprotective activity.[1]

This technical guide offers an in-depth exploration of the diverse biological activities associated with derivatives of this scaffold. We will dissect their mechanisms of action as potent enzyme inhibitors, their emerging role in neuroprotection, and their broader anticancer activities. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of the current state of knowledge but also practical, field-proven insights into the experimental methodologies used to elucidate these activities. We will delve into the causality behind experimental design, present key structure-activity relationship (SAR) data, and provide detailed protocols to empower further research and development in this promising area.

Synthetic Strategies: Building the Molecular Toolkit

The foundation of exploring any chemical scaffold lies in robust and flexible synthetic methodologies. The this compound core can be accessed through several reliable pathways, with two methods being predominant: the ring-opening of isatoic anhydride and carbonyldiimidazole (CDI)-mediated amide coupling.[1][2] The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

The propargyl group is particularly valuable as it serves as a reactive handle for cycloaddition reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," allowing for the straightforward synthesis of a vast library of more complex derivatives.[1]

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Frontier

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[3] Overexpression of certain HDAC isoforms is a hallmark of many cancers, making them a validated target for anticancer therapeutics.[4][5] Benzamide derivatives, in particular, have emerged as an important class of HDAC inhibitors, with some achieving clinical approval.[6]

Mechanism of Action

The canonical pharmacophore for benzamide-based HDAC inhibitors consists of three parts: a zinc-binding group (ZBG), a linker, and a surface-recognition "cap" group. In 2-aminobenzamide derivatives, the ortho-amino group and the adjacent amide carbonyl coordinate with the zinc ion located at the bottom of the HDAC active site tunnel. This interaction is critical for potent inhibition. The rest of the molecule acts as the linker and cap, interacting with residues lining the tunnel and on the protein surface, which determines isoform selectivity.

Structure-Activity Relationship (SAR) and Data

SAR studies have shown that substitutions on the terminal benzene ring of the benzamide core can significantly impact potency and selectivity.[4] For instance, introducing specific groups can enhance interactions with surface residues, leading to improved isoform-specific inhibition (e.g., HDAC1 vs. HDAC3).[3][7]

| Compound ID | Modification | Target Isoform | IC₅₀ (µM) | Reference |

| Entinostat | Reference Compound | HDAC1 | 0.93 | [4] |

| Compound 7j | Amine group on cap | HDAC1 | 0.65 | [4] |

| Compound 7j | Amine group on cap | HDAC2 | 0.78 | [4] |

| Compound 13 | 2-methylamino | HDAC3 | 0.041 | [3] |

| Compound 14 | 2-amino-6-fluoro | HDAC1/2/3 | (4-fold selectivity HDAC1 vs 3) | [3] |

Experimental Protocol: In Vitro HDAC1 Fluorometric Assay

This protocol provides a reliable method for determining the IC₅₀ of test compounds against HDAC1.

-

Materials & Reagents :

-

Recombinant human HDAC1 enzyme.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Developer solution containing a protease (e.g., Trypsin) and a positive control inhibitor (e.g., Trichostatin A, TSA).

-

Test compounds dissolved in DMSO.

-

Black, flat-bottom 96-well microplate.

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

-

-

Procedure :

-

Prepare serial dilutions of the test compounds in HDAC Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

To each well of the microplate, add 50 µL of diluted test compound or vehicle control (for 100% activity) or positive control inhibitor (for 0% activity).

-

Add 25 µL of diluted HDAC1 enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of the developer solution. This step cleaves the deacetylated substrate, releasing the fluorescent AMC group.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence using the plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value using non-linear regression analysis.

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical players in the DNA damage response, primarily involved in the repair of single-strand breaks (SSBs).[8][9] Inhibiting PARP in cancer cells with pre-existing defects in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, leads to the accumulation of toxic double-strand breaks and subsequent cell death. This concept, known as "synthetic lethality," has become a powerful strategy in oncology.[9]

Mechanism of Action